molecular formula C32H30N2O2 B12529522 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] CAS No. 820972-47-2

2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]

Cat. No.: B12529522
CAS No.: 820972-47-2
M. Wt: 474.6 g/mol
InChI Key: GSYZWWPQSYWUPK-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is an organic compound with the molecular formula C32H30N2O2. It is known for its application as a fluorescent brightener, particularly in the enhancement of the brightness and whiteness of synthetic fibers and plastic products . This compound is characterized by its complex structure, which includes a naphthalene core and benzoxazole units, making it a valuable material in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] typically involves the condensation of naphthalene derivatives with benzoxazole precursors. One common method includes the reaction of 1,4-dibromonaphthalene with 2-amino-5-(butan-2-yl)phenol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, resulting in a brightening effect. This process is facilitated by the conjugated structure of the compound, which allows for efficient energy transfer and fluorescence. The molecular targets include chromophores in the substrate materials, where the compound binds and enhances their optical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] is unique due to the presence of butan-2-yl groups, which enhance its solubility and compatibility with various substrates. This makes it more effective as a brightening agent compared to its analogs .

Properties

CAS No.

820972-47-2

Molecular Formula

C32H30N2O2

Molecular Weight

474.6 g/mol

IUPAC Name

5-butan-2-yl-2-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C32H30N2O2/c1-5-19(3)21-11-15-29-27(17-21)33-31(35-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-18-22(20(4)6-2)12-16-30(28)36-32/h7-20H,5-6H2,1-4H3

InChI Key

GSYZWWPQSYWUPK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)CC

Origin of Product

United States

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